molecular formula C5H5N5 B1664047 2-Aminopurine CAS No. 452-06-2

2-Aminopurine

Cat. No. B1664047
CAS RN: 452-06-2
M. Wt: 135.13 g/mol
InChI Key: MWBWWFOAEOYUST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminopurine, a purine analog of guanine and adenine, is a fluorescent molecular marker used in nucleic acid research . It most commonly pairs with thymine as an adenine-analogue, but can also pair with cytosine as a guanine-analogue . For this reason, it is sometimes used in the laboratory for mutagenesis .


Synthesis Analysis

A fundamentally new synthetic approach to the synthesis of 2-aminopurine has been developed. It consists in the combination of the creation of a condensed polyazotic heterocyclic tetrazolopyrimidine structure, its transformation into triaminopyrimidine, and its subsequent cyclization into 2-aminopurine .


Molecular Structure Analysis

The structure of the obtained compounds was established based on spectral characteristics, and the structure of the intermediate compound 5 was established directly by X-ray diffraction analysis .


Chemical Reactions Analysis

2-Aminopurine (Ap) is a fluorescent nucleobase analog that is frequently used as a structure-sensitive reporter to study the chemical and biophysical properties of nucleic acids .


Physical And Chemical Properties Analysis

Nearly 50 years since its potential as a fluorescent base analogue was first recognized, 2-aminopurine (2AP) continues to be the most widely used fluorescent probe of DNA structure and the perturbation of that structure by interaction with enzymes and other molecules .

Scientific Research Applications

  • Synthesis of 2-Aminopurine

    • Field : Chemical Engineering
    • Application : A fundamentally new synthetic approach to the synthesis of 2-aminopurine has been developed . It consists in the combination of the creation of a condensed polyazotic heterocyclic tetrazolopyrimidine structure, its transformation into triaminopyrimidine, and its subsequent cyclization into 2-aminopurine .
    • Methods : The structure of the obtained compounds was established based on spectral characteristics .
    • Results : This new method provides an efficient way to synthesize 2-aminopurine, which is an important structural element for the creation of antagonists of nucleic acid monomers and their precursors .
  • Fluorescence-Based Techniques

    • Field : Biophysics
    • Application : 2AP is used as a fluorescent probe of DNA structure and the perturbation of that structure by interaction with enzymes and other molecules .
    • Methods : Changes in the fluorescence intensity of 2AP are used as the basis of assays of conformational change .
    • Results : The fluorescence decay function of 2AP shows a pronounced, characteristic response to base flipping: the loss of the very short (∼100 ps) decay component and the large increase in the amplitude of the long (∼10 ns) component .
  • DNA Dynamics

    • Field : Molecular Biology
    • Application : 2AP is used as a probe to study the structure and dynamics of DNA .
    • Methods : Time-resolved fluorescence measurements and the interpretation of fluorescence decay parameters are used to explore the structure and dynamics of DNA .
    • Results : The fluorescence decay of 2AP when incorporated in DNA provides insights into the structure and dynamics of DNA .
  • Mutagenesis

    • Field : Genetics
    • Application : 2AP is sometimes used in the laboratory for mutagenesis .
    • Methods : 2AP most commonly pairs with thymine as an adenine-analogue, but can also pair with cytosine as a guanine-analogue .
    • Results : This property of 2AP allows it to be used in the laboratory for mutagenesis .
  • Molecular Interactions

    • Field : Biochemistry
    • Application : 2AP is used as a probe of DNA-enzyme interaction and enzyme-induced distortion .
    • Methods : The use of 2AP as a probe of DNA-enzyme interaction and enzyme-induced distortion is focused particularly on its use to study base flipping .
    • Results : The enhanced mechanistic insights can be gained by a detailed analysis of the decay parameters, rather than merely monitoring changes in fluorescence intensity .
  • CDK2 Inhibitors

    • Field : Pharmacology
    • Application : 2AP derivatives are designed as new CDK2 inhibitors based on the fragment-centric pocket mapping of CDK2 crystal structure .
    • Methods : The introduction of polar substitution at the C-6 position of purine is beneficial for CDK2 inhibition .
    • Results : Among the 2AP derivatives, compound 11l showed good CDK2 inhibitory activity (IC 50 = 19 nM) and possessed good selectivity against other CDKs .
  • CDK2 Inhibitors for Triple-Negative Breast Cancer

    • Field : Pharmacology
    • Application : 2AP derivatives are designed as CDK2 inhibitors for Triple-Negative Breast Cancer . CDK2 regulates the progression of the cell cycle and is critically associated with tumor growth .
    • Methods : A new series of 2-aminopurine derivatives were designed based on the fragment-centric pocket mapping analysis of CDK2 crystal structure . The introduction of polar substitution at the C-6 position of purine was found to be beneficial for CDK2 inhibition .
    • Results : Among the 2AP derivatives, compound 11l showed good CDK2 inhibitory activity (IC 50 = 19 nM) and possessed good selectivity against other CDKs . Further in vitro tests indicated that compound 11l possesses anti-proliferation activity in triple-negative breast cancer (TNBC) cells .
  • Reconstructive Methodology in the Synthesis of 2-Aminopurine

    • Field : Chemical Engineering
    • Application : A new method for the preparation of 2-aminopurine based on 2,4,6-triaminopyrimidine involving aminotetrazole and nitropyrimidine as key reagents .
    • Methods : This approach is an alternative to the existing methods: aminoformylation and chlorodeoxygenation, which involve the use of phosphoryl chloride and subsequent .
    • Results : This new method provides an efficient way to synthesize 2-aminopurine, which is an important structural element for the creation of antagonists of nucleic acid monomers and their precursors .
  • CDK2 Inhibitors for Triple-Negative Breast Cancer

    • Field : Pharmacology
    • Application : 2AP derivatives are designed as CDK2 inhibitors for Triple-Negative Breast Cancer . CDK2 regulates the progression of the cell cycle and is critically associated with tumor growth .
    • Methods : A new series of 2-aminopurine derivatives were designed based on the fragment-centric pocket mapping analysis of CDK2 crystal structure . The introduction of polar substitution at the C-6 position of purine was found to be beneficial for CDK2 inhibition .
    • Results : Among them, compound 11l showed good CDK2 inhibitory activity (IC 50 = 19 nM) and possessed good selectivity against other CDKs . Further in vitro tests indicated that compound 11l possesses anti-proliferation activity in triple-negative breast cancer (TNBC) cells .
  • Field : Biochemistry
  • Application : A highly specific sodium aptamer probed by 2-aminopurine for robust Na+ sensing . Sodium is one of the most abundant and important metals in the environment and in biology .
  • Methods : The use of 2AP as a probe of a highly selective and robust Na+ aptamer .
  • Results : With an optimized sequence, a detection limit of 0.4 mM Na+ is achieved, reaching saturated signal in less than 10 s . The sensor response is insensitive to ionic strength, which is critical for Na+ detection .

Safety And Hazards

Handling of 2-Aminopurine should avoid contact with eyes, skin, and clothing. Avoid prolonged or repeated exposure. User Exposure: Avoid inhalation. Use personal protective equipment (i.e., impermeable gloves, lab coat, or apron). Storage: Store at 4 °C .

Future Directions

In the present work, a new method for the preparation of 2-aminopurine based on 2,4,6-triaminopyrimidine involving aminotetrazole and nitropyrimidine as key reagents has been proposed . This approach is an alternative to the existing methods .

properties

IUPAC Name

7H-purin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-5-7-1-3-4(10-5)9-2-8-3/h1-2H,(H3,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBWWFOAEOYUST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)N)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40196416
Record name 2-Aminopurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>20.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56320694
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Aminopurine

CAS RN

452-06-2
Record name 2-Aminopurine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=452-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminopurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452062
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-aminopurine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24129
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Aminopurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-purin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.545
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AMINOPURINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O14B3U97FW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminopurine
Reactant of Route 2
2-Aminopurine
Reactant of Route 3
2-Aminopurine
Reactant of Route 4
2-Aminopurine
Reactant of Route 5
2-Aminopurine
Reactant of Route 6
Reactant of Route 6
2-Aminopurine

Citations

For This Compound
13,200
Citations
A Ronen - Mutation Research/Reviews in Genetic Toxicology, 1980 - Elsevier
Historical accounts of 2-aminopurine (AP) mutagenesis usually begin with Freese's work of 20 years ago [58, 59], in which the mutagenicity of that purine analogue was explained in …
Number of citations: 131 www.sciencedirect.com
JM Jean, KB Hall - Proceedings of the National Academy of …, 2001 - National Acad Sciences
2-Aminopurine (2AP) is a fluorescent analog of guanosine and adenosine and has been used to probe nucleic acid structure and dynamics. Its spectral features in nucleic acids have …
Number of citations: 434 www.pnas.org
AC Jones, RK Neely - Quarterly reviews of biophysics, 2015 - cambridge.org
Nearly 50 years since its potential as a fluorescent base analogue was first recognized, 2-aminopurine (2AP) continues to be the most widely used fluorescent probe of DNA structure …
Number of citations: 126 www.cambridge.org
EL Rachofsky, R Osman, JBA Ross - Biochemistry, 2001 - ACS Publications
2-Aminopurine (2AP) is an analogue of adenine that has been utilized widely as a fluorescence probe of protein-induced local conformational changes in DNA. Within a DNA strand, …
Number of citations: 409 pubs.acs.org
L Serrano-Andres, M Merchan… - Proceedings of the …, 2006 - National Acad Sciences
… in adenine and 2-aminopurine have been determined by … of adenine and 2-aminopurine, stressing similarities and … , 38), whereas 2-aminopurine fluorescence can actually be recorded …
Number of citations: 322 www.pnas.org
DC Ward, E Reich, L Stryer - Journal of Biological Chemistry, 1969 - Elsevier
Formycin, 2-aminopurine ribonucleoside, and 2,6-diaminopurine ribonucleoside are analogues of adenosine in base pairing and in a wide variety of enzymatic reactions. These …
Number of citations: 800 www.sciencedirect.com
A Dallmann, L Dehmel, T Peters… - Angewandte Chemie …, 2010 - Wiley Online Library
Vive la petite différence: 2-Aminopurine (2AP) induces small but detectable perturbations of the DNA helix. More significant are changes in the base-pair dynamics in the vicinity of 2AP. …
Number of citations: 73 onlinelibrary.wiley.com
JM Jean, KB Hall - Biochemistry, 2002 - ACS Publications
2-Aminopurine (2AP) fluorescence intensity and decay lifetimes have been used as indicators of nucleic acid geometry and dynamics. To characterize 2AP photophysics in the context …
Number of citations: 139 pubs.acs.org
A Holmén, B Nordén, B Albinsson - Journal of the American …, 1997 - ACS Publications
… unnatural nucleic acid base 2-aminopurine is important in … of emission spectra of 2-aminopurine incorporated into DNA as … -UV spectrum of 2-aminopurine is resolved into contributions …
Number of citations: 165 pubs.acs.org
LC Sowers, Y Boulard, GV Fazakerley - Biochemistry, 2000 - ACS Publications
… in the UV Spectrum of 2-Aminopurine. Using standard phosphoramidite methods, we constructed a seven-base oligonucleotide sequence containing a 2-aminopurine residue in the …
Number of citations: 98 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.